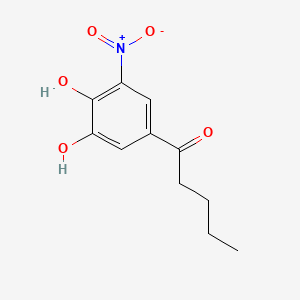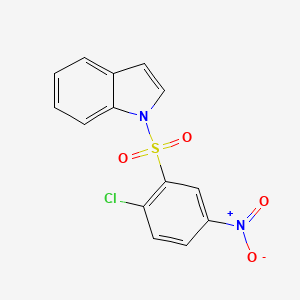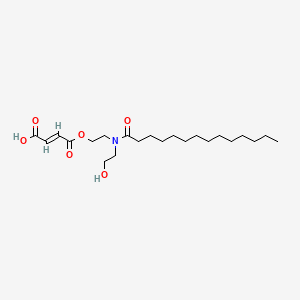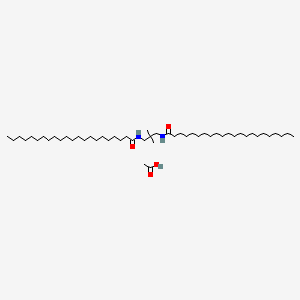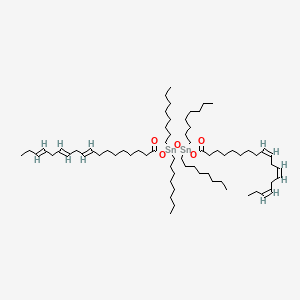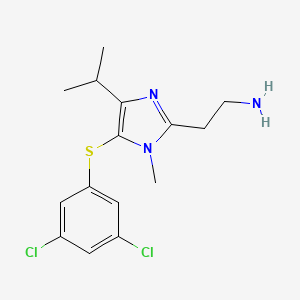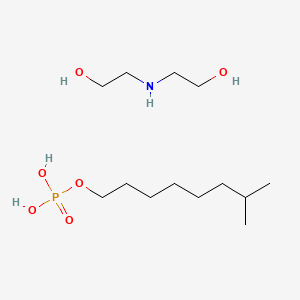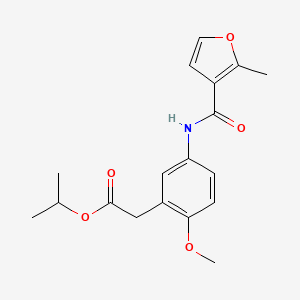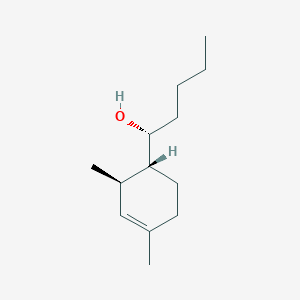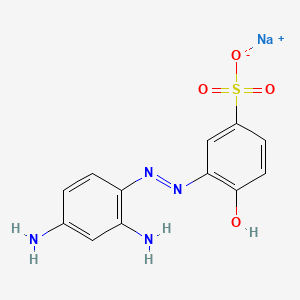
Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate is a synthetic azo compound. It is characterized by its vibrant color and is commonly used as a dye. The compound is known for its stability and solubility in water, making it suitable for various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-diaminophenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxybenzenesulphonic acid under alkaline conditions to form the final azo compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pH, and reactant concentrations to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulphonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Reagents like sodium hydroxide and various alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Products can include sulphones and other oxidized derivatives.
Reduction: The primary products are aromatic amines.
Substitution: Substituted aromatic compounds with different functional groups.
Applications De Recherche Scientifique
Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used as a dye in textiles, paper, and leather industries due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo group can interact with different molecular targets, leading to changes in color or other properties. In biological systems, the compound can bind to specific proteins or nucleic acids, altering their function or structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorazol Black: Another azo dye with similar staining properties.
Methyl Orange: A well-known pH indicator with a similar azo structure.
Prontosil: An early antibacterial drug with an azo group.
Uniqueness
Sodium 3-((2,4-diaminophenyl)azo)-4-hydroxybenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its high solubility in water and stability under various conditions make it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
6054-80-4 |
|---|---|
Formule moléculaire |
C12H11N4NaO4S |
Poids moléculaire |
330.30 g/mol |
Nom IUPAC |
sodium;3-[(2,4-diaminophenyl)diazenyl]-4-hydroxybenzenesulfonate |
InChI |
InChI=1S/C12H12N4O4S.Na/c13-7-1-3-10(9(14)5-7)15-16-11-6-8(21(18,19)20)2-4-12(11)17;/h1-6,17H,13-14H2,(H,18,19,20);/q;+1/p-1 |
Clé InChI |
UIDYZUQMPXFGED-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=C(C=C1N)N)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


